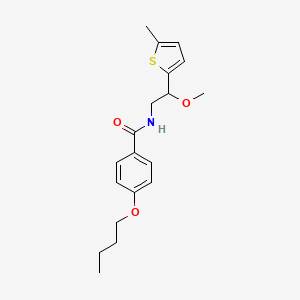
4-ブトキシ-N-(2-メトキシ-2-(5-メチルチオフェン-2-イル)エチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, and a thiophene ring
科学的研究の応用
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
作用機序
Target of Action
Similar compounds have been used in organic synthesis and medicinal chemistry , suggesting that this compound might also interact with biological targets.
Mode of Action
It’s worth noting that similar compounds have been used in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .
Biochemical Pathways
Related compounds have been involved in suzuki-miyaura cross-coupling reactions , which could suggest potential biochemical interactions.
準備方法
The synthesis of 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the butoxy and thiophene groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Benzamide Core: This step often involves the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced through an etherification reaction, where a butanol derivative reacts with the benzamide core.
Incorporation of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid derivative with a halogenated benzamide.
化学反応の分析
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide core or the thiophene ring are replaced with other groups.
類似化合物との比較
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can be compared with other similar compounds, such as:
4-butoxy-N-(2-methoxy-2-(5-methyl-2-furyl)ethyl)benzamide: This compound has a similar structure but contains a furan ring instead of a thiophene ring.
4-butoxy-N-(2-methoxy-2-(5-methyl-2-pyridyl)ethyl)benzamide: This compound contains a pyridine ring instead of a thiophene ring.
The uniqueness of 4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
生物活性
4-Butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound integrates a benzamide core with a butoxy group and a thiophene ring, which are known to influence biological activity.
Chemical Structure and Properties
- IUPAC Name: 4-butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
- Molecular Formula: C19H25NO3S
- Molecular Weight: 347.47 g/mol
- Purity: Typically around 95% .
The biological activity of this compound is hypothesized to involve multiple biochemical pathways, including:
- Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens, suggesting potential for antimicrobial applications.
- Anticancer Properties: The presence of the thiophene ring may enhance interactions with biological targets involved in cancer proliferation .
Antiproliferative Activity
Recent studies have indicated that compounds similar to 4-butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with structural similarities have shown IC50 values ranging from 1.2 to 5.3 µM, indicating effective inhibition of cell growth .
Antioxidative Properties
Research has also highlighted the antioxidative capabilities of related compounds. These derivatives demonstrated improved antioxidative activity compared to standard antioxidants like BHT, suggesting potential for therapeutic applications in oxidative stress-related conditions .
Case Studies
- Anticancer Efficacy:
- Antimicrobial Testing:
Comparison with Similar Compounds
The unique combination of functional groups in 4-butoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide sets it apart from other similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-butoxy-N-(2-methoxy-2-(5-methyl-2-furyl)ethyl)benzamide | Furan ring instead of thiophene | Moderate anticancer activity |
| 4-butoxy-N-(2-methoxy-2-(5-methyl-2-pyridyl)ethyl)benzamide | Pyridine ring | Low antimicrobial activity |
特性
IUPAC Name |
4-butoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-4-5-12-23-16-9-7-15(8-10-16)19(21)20-13-17(22-3)18-11-6-14(2)24-18/h6-11,17H,4-5,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWWFVIFXBKYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














